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Compound of Interest

Compound Name:
6,7-dimethoxy-1,4-dihydro-3H-

isochromen-3-one

Cat. No.: B098660 Get Quote

This technical guide provides an in-depth overview of 6,7-dimethoxyisochroman-3-one, a

heterocyclic organic compound. It is intended for researchers, scientists, and professionals in

the field of drug development and chemical synthesis. This document covers the compound's

nomenclature, physicochemical properties, a representative synthesis protocol, and an

exploration of its potential biological activities based on structurally related molecules.

Nomenclature and Synonyms
6,7-Dimethoxyisochroman-3-one is known by several names in scientific literature and

chemical databases. A comprehensive list of its synonyms is provided below to facilitate

thorough literature searches and unambiguous identification.

Table 1: Synonyms and Identifiers for 6,7-Dimethoxyisochroman-3-one
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Type Identifier

IUPAC Name 6,7-dimethoxy-1,4-dihydroisochromen-3-one[1]

CAS Number 16135-41-4[1]

Molecular Formula C₁₁H₁₂O₄[1]

PubChem CID 335610[1]

Depositor-Supplied Synonyms

6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-

one, 6,7-dimethoxyisochroman-3-one, 6,7-

dimethoxy-3-isochromanone, 3H-2-Benzopyran-

3-one, 1,4-dihydro-6,7-dimethoxy-[1]

Physicochemical Properties
The fundamental physicochemical properties of 6,7-dimethoxyisochroman-3-one are crucial for

its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data for 6,7-Dimethoxyisochroman-3-one

Property Value

Molecular Weight 208.21 g/mol [1]

Exact Mass 208.07355886 Da[1]

XLogP3 1.2[1]

Hydrogen Bond Donor Count 0[1]

Hydrogen Bond Acceptor Count 4[1]

Rotatable Bond Count 2[1]

Topological Polar Surface Area 44.8 Å²[1]

Heavy Atom Count 15[1]

Complexity 241[1]
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Experimental Protocols: Synthesis
While specific, detailed protocols for the synthesis of unsubstituted 6,7-dimethoxyisochroman-

3-one are not readily available in the reviewed literature, a general and representative method

can be adapted from the synthesis of its 3-alkyl-substituted derivatives.[2][3] The core

isochromanone structure is formed via the reaction of 6,7-dimethoxyhomophthalic anhydride

with an aldehyde in the presence of a base catalyst.[2][3] The following is a generalized

protocol for the formation of the isochromanone ring system.

Protocol: Synthesis of a 6,7-Dimethoxyisochromanone Derivative

Objective: To synthesize a 3-substituted-6,7-dimethoxyisochromanone derivative.

Materials:

6,7-Dimethoxyhomophthalic anhydride

An aliphatic aldehyde (e.g., octanal, decanal)[2]

4-(Dimethylamino)pyridine (DMAP)[2]

Dry chloroform

10% Sodium hydrogen carbonate solution

10% Hydrochloric acid

Ethyl acetate

Sodium sulfate

Procedure:

To a mixture of 6,7-dimethoxyhomophthalic anhydride (1.0 equivalent) and an aliphatic

aldehyde (0.9-1.0 equivalent) in dry chloroform, add 4-(dimethylamino)pyridine (DMAP) (0.9-

1.0 equivalent).[2]
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Stir the reaction mixture at room temperature. The reaction progress can be monitored by

Thin Layer Chromatography (TLC).

Upon completion of the reaction, extract the reaction mixture with a 10% sodium hydrogen

carbonate solution.

Acidify the aqueous layer to a pH of 3 with 10% hydrochloric acid.

Extract the acidified aqueous layer with ethyl acetate.

Dry the organic layer with sodium sulfate, filter, and evaporate the solvent under reduced

pressure to yield the crude product.

The crude product can be further purified by fractional crystallization or column

chromatography to isolate the desired isochromanone derivative.[2]

Putative Biological Activities and Signaling
Pathways
Direct experimental data on the biological activity of 6,7-dimethoxyisochroman-3-one is limited

in the public domain. However, the isochromanone scaffold is present in numerous natural and

synthetic compounds with significant biological activities. Furthermore, structurally related

compounds, such as other isochromanone derivatives and tetrahydroisoquinolines, have

demonstrated potential as anticancer and neuroprotective agents.[4][5][6]

One study on a structurally similar isochromanone, (3R)-5,6,7-trihydroxy-3-isopropyl-3-

methylisochroman-1-one, demonstrated its ability to inhibit osteosarcoma growth by inducing

apoptosis.[6] This suggests that the isochromanone core may be a valuable pharmacophore for

the development of novel anticancer agents. The apoptotic pathway often involves the

regulation of pro- and anti-apoptotic proteins and the activation of caspases.[6]

Furthermore, other related heterocyclic compounds have been shown to exert their effects

through the modulation of key cellular signaling pathways, such as the Akt/mTOR pathway,

which is frequently dysregulated in cancer. The inhibition of this pathway can lead to decreased

cell proliferation and survival.
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Based on this information from structurally related compounds, a hypothetical mechanism of

action for 6,7-dimethoxyisochroman-3-one could involve the induction of apoptosis and the

inhibition of pro-survival signaling pathways like Akt/mTOR.

Below is a conceptual workflow for evaluating the cytotoxic potential of a compound like 6,7-

dimethoxyisochroman-3-one, along with a putative signaling pathway it might influence.

Experimental Workflow for Cytotoxicity Evaluation

Cancer Cell Line Culture

Treatment with
6,7-dimethoxyisochroman-3-one

MTT Assay for Cell Viability Annexin V/PI Staining for Apoptosis Western Blot for
Signaling Proteins (e.g., Akt, mTOR)

Data Analysis and
IC50 Determination

Click to download full resolution via product page

Experimental workflow for assessing cytotoxicity.
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Putative signaling pathway for 6,7-dimethoxyisochroman-3-one.

Conclusion
6,7-Dimethoxyisochroman-3-one is a well-defined chemical entity with potential for further

investigation in the field of medicinal chemistry. While direct biological data is sparse, the

known activities of structurally related compounds suggest that it may possess valuable

pharmacological properties, particularly in the area of oncology. The synthetic route to its core

structure is accessible, allowing for the generation of material for further biological evaluation.

Future research should focus on the direct assessment of its cytotoxicity, mechanism of action,

and potential therapeutic applications. This guide serves as a foundational resource to

stimulate and support such future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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